2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
CAS No.: 915915-19-4
Cat. No.: VC21514924
Molecular Formula: C10H13Cl2NO4S
Molecular Weight: 314.18g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915915-19-4 |
|---|---|
| Molecular Formula | C10H13Cl2NO4S |
| Molecular Weight | 314.18g/mol |
| IUPAC Name | 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H13Cl2NO4S/c1-16-4-3-13-18(14,15)10-6-7(11)9(17-2)5-8(10)12/h5-6,13H,3-4H2,1-2H3 |
| Standard InChI Key | DSXPEGJLAXVSOV-UHFFFAOYSA-N |
| SMILES | COCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
| Canonical SMILES | COCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
Introduction
Chemical Identity and Properties
2,5-Dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is identified by the CAS number 915915-19-4. Its molecular structure incorporates a benzenesulfonamide core with specific substituents that contribute to its chemical behavior and potential biological activities.
Structural Characteristics
The compound's structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a sulfonamide group linked to a 2-methoxyethyl moiety. This arrangement of functional groups creates a unique three-dimensional structure with specific electronic and steric properties.
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂NO₄S |
| Molecular Weight | 314.18 g/mol |
| Physical State | Solid |
| CAS Number | 915915-19-4 |
| IUPAC Name | 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H13Cl2NO4S/c1-16-4-3-13-18(14,15)10-6-7(11)9(17-2)5-8(10)12/h5-6,13H,3-4H2,1-2H3 |
| Standard InChIKey | DSXPEGJLAXVSOV-UHFFFAOYSA-N |
| SMILES | COCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
| PubChem Compound ID | 15943935 |
Synthesis and Preparation
The synthesis of 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. Based on similar benzenesulfonamide syntheses, the process likely includes the following key steps:
General Synthetic Route
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Preparation of the appropriate benzenesulfonyl chloride intermediate
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Sulfonamide formation through reaction with 2-methoxyethylamine
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Purification steps including recrystallization or chromatography
Research on similar compounds indicates that the general procedure for sulfonamide formation often involves:
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Reaction of benzenesulfonyl chloride with the appropriate amine (in this case, 2-methoxyethylamine) in the presence of a base such as diisopropylethylamine
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Conducting the reaction in dichloromethane (CH₂Cl₂) at controlled temperatures (typically 0°C to room temperature)
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Monitoring reaction completion by thin-layer chromatography
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Workup involving dilution with ethyl acetate and washing with appropriate aqueous solutions
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Purification by column chromatography to obtain the pure product
Biological Activities and Applications
Pharmacological Properties
Research indicates that compounds similar to 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide exhibit significant biological activities. Benzenesulfonamides as a class have demonstrated various pharmacological properties including:
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Antimicrobial activity
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Anti-inflammatory effects
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Anticancer potential
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Enzyme inhibition capabilities
The specific substitution pattern in 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide may contribute to its potential biological activities. The presence of chlorine atoms can enhance lipophilicity and membrane permeability, while the methoxy groups may influence binding interactions with biological targets.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on similar benzenesulfonamides have provided valuable insights into how structural modifications affect biological activity. These studies have shown that:
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Modifications in the sulfonamide group can enhance selectivity and potency against various cancer cell lines
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The position and nature of substituents on the benzene ring significantly influence binding affinity to target proteins
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The presence of chlorine atoms at specific positions can improve metabolic stability and bioavailability
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Methoxy substituents often contribute to hydrogen bonding interactions with target receptors
Research Findings
Current research on 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide and related compounds has focused on their synthesis, structural characterization, and evaluation of biological activities. Studies have provided insights into their potential mechanisms of action and structure-activity relationships.
Crystallographic Studies
Crystallographic analyses of related benzenesulfonamide compounds have revealed important structural features that influence their biological activities. For instance, studies on 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide have shown:
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A dihedral angle of 74.37° between the benzene rings
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Formation of intermolecular N-H···O hydrogen bonds that contribute to the formation of chains in the crystal lattice
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Specific conformational preferences that may impact biological target interactions
Medicinal Chemistry Applications
Research suggests that benzenesulfonamides with substitution patterns similar to 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide may serve as valuable scaffolds for the development of novel therapeutic agents. The strategic placement of substituents on the benzene ring and modifications of the sulfonamide moiety have been explored to optimize biological activity and pharmacokinetic properties .
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